(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride
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Overview
Description
(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride is a quaternary ammonium compound known for its antimicrobial properties. It is commonly used in various applications, including disinfectants, antiseptics, and preservatives due to its ability to disrupt microbial cell membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions. The process includes the careful control of temperature, pH, and reactant concentrations to maximize yield and purity. The final product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chlorinated derivatives, while substitution reactions can produce a variety of functionalized quaternary ammonium compounds.
Scientific Research Applications
Chemistry
In chemistry, (2,4-Dichlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride is used as a phase transfer catalyst and in the synthesis of other complex molecules.
Biology
Biologically, this compound is studied for its antimicrobial properties. It is used in research to understand the mechanisms of microbial inhibition and to develop new antimicrobial agents.
Medicine
In medicine, it is explored for its potential use in disinfectants and antiseptics. Its ability to disrupt microbial cell membranes makes it a candidate for various therapeutic applications.
Industry
Industrially, the compound is used in the formulation of disinfectants, preservatives, and sanitizing agents. Its effectiveness against a broad spectrum of microorganisms makes it valuable in maintaining hygiene and safety standards.
Mechanism of Action
The mechanism of action of (2,4-Dichlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride involves the disruption of microbial cell membranes. The compound interacts with the lipid bilayer, leading to increased permeability and eventual cell lysis. This action is primarily due to the cationic nature of the quaternary ammonium group, which interacts with the negatively charged components of the microbial cell membrane.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.
Dodecylbenzenesulfonic acid: An anionic surfactant with antimicrobial activity.
Uniqueness
(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride is unique due to its specific structure, which provides a balance of hydrophobic and hydrophilic properties. This balance enhances its ability to interact with microbial cell membranes, making it highly effective as an antimicrobial agent.
Biological Activity
(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride, commonly referred to as ADBAC (Alkyldimethylbenzylammonium Chloride), is a quaternary ammonium compound widely used for its antimicrobial properties. This compound has garnered attention due to its applications in various sectors, including agriculture, pharmaceuticals, and personal care products. Understanding its biological activity is crucial for assessing its efficacy and safety.
- Chemical Formula : C24H41Cl2N2O
- Molecular Weight : 479.95 g/mol
- CAS Number : 84697-06-3
- LogP : 4.39 (indicating lipophilicity)
ADBAC functions primarily through its surfactant properties, disrupting microbial cell membranes and leading to cell lysis. The positively charged ammonium group interacts with negatively charged components of the microbial membrane, facilitating this disruption.
Antimicrobial Efficacy
ADBAC has been shown to exhibit significant antibacterial and antifungal activity against a range of pathogens. The effectiveness varies with concentration and exposure time.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 - 1.0 mg/L |
Escherichia coli | 1.0 - 2.0 mg/L |
Candida albicans | 2.0 - 4.0 mg/L |
Toxicological Studies
Recent studies have highlighted the potential toxicological effects of ADBAC on aquatic organisms, particularly freshwater fish such as Danio rerio (zebrafish). Exposure to environmentally relevant concentrations resulted in oxidative stress and altered gene expression related to apoptosis.
- Oxidative Stress Response : Significant increases in biomarkers of oxidative damage were observed in gills and gut tissues.
- Gene Expression Changes : Upregulation of apoptosis-related genes (e.g., bax, casp3) was noted alongside a decrease in antioxidant gene expression (e.g., nrf1, nrf2) in affected tissues.
Case Study 1: Aquatic Toxicity
A study assessed the impact of ADBAC on zebrafish exposed to concentrations ranging from 0.4 to 1.6 μg/L over a period of 96 hours. Findings indicated that gills were particularly susceptible to oxidative damage, with significant alterations in enzyme activity related to oxidative stress.
Case Study 2: Antimicrobial Application
In a clinical setting, ADBAC was evaluated for its effectiveness as a disinfectant in hospital environments. Results demonstrated a rapid reduction in bacterial load on surfaces treated with ADBAC compared to untreated controls.
Properties
CAS No. |
84697-06-3 |
---|---|
Molecular Formula |
C24H41Cl3N2O |
Molecular Weight |
479.9 g/mol |
IUPAC Name |
(2,4-dichlorophenyl)methyl-[3-(dodecanoylamino)propyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C24H40Cl2N2O.ClH/c1-4-5-6-7-8-9-10-11-12-14-24(29)27-17-13-18-28(2,3)20-21-15-16-22(25)19-23(21)26;/h15-16,19H,4-14,17-18,20H2,1-3H3;1H |
InChI Key |
ZUZMMLFLCTWMHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC1=C(C=C(C=C1)Cl)Cl.[Cl-] |
Origin of Product |
United States |
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